An In-Depth Technical Guide to Deschloro-(S)-efavirenz-d4: Structure, Properties, and Application as a Bioanalytical Internal Standard
An In-Depth Technical Guide to Deschloro-(S)-efavirenz-d4: Structure, Properties, and Application as a Bioanalytical Internal Standard
Abstract
This technical guide provides a comprehensive overview of Deschloro-(S)-efavirenz-d4, a deuterated analog of a key metabolite of the antiretroviral drug Efavirenz. We will delve into its chemical structure, physicochemical properties, and, most critically, its pivotal application as a stable isotope-labeled internal standard in advanced bioanalytical methodologies. This document is intended to serve as a vital resource for scientists engaged in pharmacokinetic, toxicokinetic, and metabolic studies involving Efavirenz, offering both foundational knowledge and practical, field-proven insights to ensure analytical rigor and data integrity.
Introduction: The Analytical Challenge of Efavirenz and the Mandate for Precision
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV)-1 infection.[1][2][3] Its efficacy is well-documented, but its clinical application is complicated by significant interindividual pharmacokinetic variability.[4] Factors such as genetic polymorphisms in metabolizing enzymes can lead to plasma concentrations that are either sub-therapeutic, risking virologic failure, or supra-therapeutic, increasing the incidence of central nervous system toxicities.[4]
This variability necessitates precise and accurate quantification of Efavirenz and its metabolites in biological matrices—a practice known as Therapeutic Drug Monitoring (TDM). The gold standard for such quantification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The reliability of LC-MS/MS data hinges on the use of an appropriate internal standard (IS) to correct for variations inherent in sample preparation and instrument analysis.[5]
While structurally similar analogs can be used, the most robust and trustworthy approach is the use of a Stable Isotope-Labeled (SIL) internal standard.[5] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same matrix effects and ionization efficiency. However, its increased mass, due to the incorporation of stable isotopes like deuterium (²H or D), allows it to be distinguished from the analyte by the mass spectrometer. Deschloro-(S)-efavirenz-d4 is one such SIL-IS, designed for the quantification of the deschloro metabolite of Efavirenz.
Chemical Identity and Structure
Deschloro-(S)-efavirenz-d4 is a synthetic analog of Efavirenz where the chlorine atom at the 6-position of the benzoxazinone ring has been removed, and four hydrogen atoms on this same aromatic ring have been replaced with deuterium atoms.
The structural modifications from the parent drug, Efavirenz, are illustrated below.
Figure 1: Structural relationship between Efavirenz and its deschloro-deuterated analog.
Key Chemical Identifiers
The fundamental identifiers for Deschloro-(S)-efavirenz-d4 are summarized in the table below.
| Identifier | Value | Source |
| Analyte Name | Deschloro-(S)-efavirenz-d4 | [6][7] |
| Synonyms | (4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one-d4 | [6][7] |
| Molecular Formula | C₁₄D₄H₆F₃NO₂ | [7] |
| Molecular Weight | 285.26 g/mol | [7] |
| Accurate Mass | 285.091 Da | [7] |
| IUPAC Name | (4S)-4-(2-cyclopropylethynyl)-5,6,7,8-tetradeuterio-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | [7] |
| Unlabeled CAS | 445468-46-2 | [7][8] |
| SMILES | [2H]c1c([2H])c([2H])c2c(NC(=O)O[C@]2(C#CC3CC3)C(F)(F)F)c1[2H] | [7] |
| InChI | InChI=1S/C14H10F3NO2/c15-14(16,17)13(8-7-9-5-6-9)10-3-1-2-4-11(10)18-12(19)20-13/h1-4,9H,5-6H2,(H,18,19)/t13-/m0/s1/i1D,2D,3D,4D | [7] |
Physicochemical Properties
Specific experimental data for Deschloro-(S)-efavirenz-d4 is not widely published, as it is primarily synthesized as an analytical standard. However, its properties can be reliably inferred from its unlabeled analog and the parent drug, Efavirenz. Efavirenz is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low aqueous solubility and high membrane permeability.[9]
| Property | Deschloro-(S)-efavirenz | Efavirenz (Parent Drug) | Source |
| Molecular Formula | C₁₄H₁₀F₃NO₂ | C₁₄H₉ClF₃NO₂ | [1][8] |
| Molecular Weight | 281.23 g/mol | 315.67 g/mol | [1][8] |
| Appearance | (Predicted) White to off-white solid | White to slightly pink powder | [10] |
| Solubility | (Predicted) Practically insoluble in water | Practically insoluble in water; freely soluble in methanol | [10] |
| Melting Point | Not Reported | ~137-139 °C | [9] |
The replacement of four protium atoms with deuterium results in a negligible change to these macroscopic physicochemical properties.
Synthesis and Characterization
Conceptual Synthetic Pathway
Deschloro-(S)-efavirenz-d4 is a specialized compound available through custom synthesis.[7] While the exact proprietary route is not published, a logical pathway can be conceptualized based on established Efavirenz synthesis methods.[3][11] The key modification would involve starting with a deuterated precursor in place of the standard chlorinated aniline.
A plausible, high-level synthetic workflow is outlined below.
Figure 2: Conceptual workflow for the synthesis of Deschloro-(S)-efavirenz-d4.
Causality of Experimental Choices:
-
Deuterated Starting Material: The use of a deuterated aniline or a related precursor at the beginning of the synthesis is the most efficient way to incorporate the isotopic label into the stable aromatic ring.
-
Chiral Synthesis: The stereospecific "(S)" configuration at the C4 position is critical for biological activity and is established during the formation of the tertiary carbinol intermediate, often using chiral reagents or resolution techniques.[3]
-
Cyclization Agent: Agents like triphosgene or carbonyldiimidazole are used to form the benzoxazinone ring from the amino alcohol intermediate in a safe and efficient manner.[11][12]
Analytical Characterization
Confirmation of the identity, purity, and isotopic enrichment of the final product is achieved through a standard battery of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR to confirm the absence of protons at the deuterated positions and ¹³C-NMR and ¹⁹F-NMR to verify the carbon and fluorine framework.
-
High-Performance Liquid Chromatography (HPLC): To determine chemical and chiral purity.
Application in Bioanalytical Methods
The primary and most critical application of Deschloro-(S)-efavirenz-d4 is as an internal standard for the LC-MS/MS quantification of Efavirenz metabolites.
Protocol: Quantification in Human Plasma
This protocol provides a self-validating workflow for the accurate determination of an analyte (e.g., Deschloro-efavirenz) in a complex biological matrix like plasma.
1. Preparation of Solutions:
- Analyte Stock: Prepare a 1.0 mg/mL stock solution of the Deschloro-(S)-efavirenz analytical standard in methanol.
- IS Stock: Prepare a 1.0 mg/mL stock solution of Deschloro-(S)-efavirenz-d4 in methanol.
- Working Solutions: Serially dilute the Analyte Stock with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a separate set of Quality Control (QC) samples at low, medium, and high concentrations.
- IS Spiking Solution: Dilute the IS Stock to a final concentration of 100 ng/mL in acetonitrile.
2. Sample Preparation (Protein Precipitation):
- To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibrator, or QC.
- Add 150 µL of the IS Spiking Solution (100 ng/mL in acetonitrile). The acetonitrile serves to precipitate plasma proteins, while this step ensures the IS is added consistently to every sample at the very beginning of the process.
- Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
3. LC-MS/MS Analysis:
- LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[13]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A typical gradient would start at 30% B, ramp to 95% B, hold, and then re-equilibrate.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI), typically in negative mode.
- MRM Transitions (Hypothetical):
- Analyte (Deschloro-efavirenz): Q1: 280.1 → Q3: [Fragment Ion]
- IS (Deschloro-efavirenz-d4): Q1: 284.1 → Q3: [Corresponding Fragment Ion]
4. Data Processing:
- Integrate the chromatographic peaks for both the analyte and the IS.
- Calculate the Peak Area Ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.
- Determine the concentration of the unknown samples and QCs from the calibration curve using the calculated Peak Area Ratios.
Plasma [label="1. Plasma Sample\n(Calibrator, QC, or Unknown)"];
Spike [label="2. Spike with IS Solution\n(Deschloro-efavirenz-d4 in ACN)"];
Vortex [label="3. Vortex\n(Protein Precipitation)"];
Centrifuge [label="4. Centrifuge"];
Transfer [label="5. Transfer Supernatant"];
Analysis [label="6. LC-MS/MS Analysis\n(MRM Mode)"];
Quantify [label="7. Data Quantification\n(Peak Area Ratio vs. Conc.)", shape=parallelogram, fillcolor="#E6F4EA"];
Plasma -> Spike -> Vortex -> Centrifuge -> Transfer -> Analysis -> Quantify;
}
Figure 3: Standard workflow for bioanalytical sample preparation and analysis.
Conclusion
Deschloro-(S)-efavirenz-d4 represents a highly specialized and indispensable tool for modern pharmaceutical research. Its design as a stable isotope-labeled internal standard directly addresses the analytical challenges posed by the pharmacokinetic complexity of Efavirenz. By providing a mechanism for unparalleled accuracy and precision in LC-MS/MS-based quantification, it enables researchers and clinicians to generate high-fidelity data essential for drug metabolism studies, pharmacokinetic modeling, and the advancement of personalized medicine in HIV therapy. This guide has illuminated its chemical nature, properties, and, most importantly, the robust analytical methodologies it underpins.
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